Cas no 924871-30-7 (4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine)

4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 2-chlorophenyl group and a methyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the amine functionality at the 5-position allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its chlorophenyl moiety may enhance binding affinity in biologically active molecules, while the oxazole ring contributes to stability and metabolic resistance. This compound is particularly valuable for researchers exploring novel bioactive molecules or tailored heterocyclic scaffolds.
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine structure
924871-30-7 structure
Product name:4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
CAS No:924871-30-7
MF:C10H9ClN2O
MW:208.64426112175
MDL:MFCD08446441
CID:3060911
PubChem ID:16637323

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Chloro-phenyl)-3-methyl-isoxazol-5-ylamine
    • 4-(2-chlorophenyl)-3-methylisoxazol-5-amine
    • MFCD08446441
    • G19721
    • 5-Isoxazolamine, 4-(2-chlorophenyl)-3-methyl-
    • 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
    • SWCPSBUORKBJGH-UHFFFAOYSA-N
    • STK392487
    • F2164-0003
    • 924871-30-7
    • EN300-41367
    • AKOS000269223
    • DTXSID30586241
    • DTXCID80537006
    • MDL: MFCD08446441
    • Inchi: InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3
    • InChI Key: SWCPSBUORKBJGH-UHFFFAOYSA-N
    • SMILES: CC1=NOC(=C1C2=CC=CC=C2Cl)N

Computed Properties

  • Exact Mass: 208.0403406g/mol
  • Monoisotopic Mass: 208.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 327.3±42.0 °C at 760 mmHg
  • Flash Point: 151.7±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Security Information

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C612300-500mg
4-(2-chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7
500mg
$ 340.00 2022-04-01
TRC
C612300-50mg
4-(2-chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7
50mg
$ 70.00 2022-04-01
Life Chemicals
F2164-0003-2.5g
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
924871-30-7 95%+
2.5g
$464.0 2023-09-06
Enamine
EN300-41367-0.5g
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
924871-30-7 95.0%
0.5g
$209.0 2025-03-15
Chemenu
CM442565-1g
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7 95%+
1g
$359 2023-01-07
Enamine
EN300-41367-0.25g
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
924871-30-7 95.0%
0.25g
$110.0 2025-03-15
Enamine
EN300-41367-10.0g
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
924871-30-7 95.0%
10.0g
$1286.0 2025-03-15
Aaron
AR00VSQX-500mg
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7 95%
500mg
$313.00 2025-02-28
A2B Chem LLC
AO82493-250mg
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7 95%
250mg
$176.00 2024-07-18
A2B Chem LLC
AO82493-100mg
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine
924871-30-7 95%
100mg
$117.00 2023-12-29

Additional information on 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine

Research Brief on 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7): Recent Advances and Applications

The compound 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its oxazole core and chlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential industrial-scale production.

In terms of pharmacological activity, recent investigations have highlighted the compound's role as a modulator of specific biological pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine exhibits potent inhibitory effects on certain kinase enzymes implicated in inflammatory diseases. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the target kinases. These findings suggest potential applications in the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Another significant development is the exploration of the compound's anticancer properties. Research published in European Journal of Pharmacology (2023) demonstrated that 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine induces apoptosis in several cancer cell lines, including breast and lung cancer. The study identified the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. These results position the compound as a promising candidate for further preclinical studies in oncology.

Despite these promising findings, challenges remain in the development of 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2024), have begun to tackle these challenges by evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for optimizing the compound's drug-like properties and ensuring its suitability for clinical trials.

In conclusion, 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine (CAS: 924871-30-7) represents a versatile and pharmacologically active compound with significant potential in drug discovery. Recent advances in its synthesis, mechanistic understanding, and therapeutic applications underscore its value as a research target. Continued efforts to address its pharmacokinetic and safety profiles will be crucial for translating these findings into viable therapeutic options.

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Amadis Chemical Company Limited
(CAS:924871-30-7)4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
A1192423
Purity:99%
Quantity:1g
Price ($):325.0